molecular formula C18H24O2 B1338745 6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one CAS No. 88628-50-6

6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B1338745
CAS No.: 88628-50-6
M. Wt: 272.4 g/mol
InChI Key: ZJNRZAAPOLWHGC-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one is a naphthalenone derivative featuring a cyclohexylethoxy substituent at the 6-position of the partially hydrogenated naphthalenone scaffold. Naphthalenones are known for their diverse bioactivities, including roles as fungal metabolites (e.g., leptothalenones from Leptosphaerulina chartarum) and applications in food science as stabilizers or flavor enhancers . The cyclohexylethoxy group introduces steric bulk and lipophilicity, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

6-(2-cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c19-18-8-4-7-15-13-16(9-10-17(15)18)20-12-11-14-5-2-1-3-6-14/h9-10,13-14H,1-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNRZAAPOLWHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=CC3=C(C=C2)C(=O)CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517145
Record name 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88628-50-6
Record name 6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one typically involves the reaction of 3,4-dihydronaphthalen-1(2H)-one with 2-cyclohexylethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common solvents used in this reaction include toluene or dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexylcarboxylic acid or cyclohexyl ketone derivatives.

    Reduction: Formation of cyclohexyl alcohol or cyclohexane derivatives.

    Substitution: Formation of various substituted naphthalenones depending on the substituent introduced.

Scientific Research Applications

6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalenone Derivatives

Compound Name Substituent at 6-Position Molecular Weight Key Properties/Applications Source/Evidence
This compound Cyclohexylethoxy (C₈H₁₅O) ~274.36* High lipophilicity; potential bioactivity N/A (hypothetical)
6-Methoxy-3,4-dihydro-2H-naphthalen-1-one Methoxy (OCH₃) 176.21 Simpler structure; synthetic intermediate
6-(Hexadecyloxy)-3,4-dihydro-2H-naphthalen-1-one Hexadecyloxy (C₁₆H₃₃O) 386.61 Extremely lipophilic; low solubility
3,4-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one Dihydroxy (two -OH groups) 180.16 High stability; antioxidant in food
5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one Difluoro (two -F groups) 184.17 Enhanced stability; pharmaceutical intermediate
6-Isopropyl-3,4-dihydro-2H-naphthalen-1-one Isopropyl (C₃H₇) 188.27 Moderate lipophilicity; synthetic utility

*Calculated based on molecular formula C₁₈H₂₂O₂.

Key Observations:

  • Substituent Size and Lipophilicity: The cyclohexylethoxy group (C₈H₁₅O) confers greater lipophilicity compared to smaller substituents like methoxy (OCH₃) or isopropyl (C₃H₇). This may reduce aqueous solubility but enhance membrane permeability in biological systems.
  • Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize the aromatic system, while electron-withdrawing groups (e.g., nitro in ) alter reactivity. The cyclohexylethoxy group is moderately electron-donating.
  • Functional Group Diversity: Hydroxyl groups (as in 3,4-dihydroxy derivatives) enhance antioxidant capacity , whereas fluorine atoms improve metabolic stability .

Physicochemical Properties

  • Solubility: Long-chain substituents (e.g., hexadecyloxy in ) drastically reduce water solubility due to increased hydrophobicity. The cyclohexylethoxy derivative likely shares this trend.
  • Stability: Dihydroxy and fluorinated derivatives exhibit enhanced stability under oxidative conditions . The cyclohexylethoxy group may confer stability via steric hindrance.

Biological Activity

Chemical Identity
6-(2-Cyclohexylethoxy)-3,4-dihydro-2H-naphthalen-1-one, with the molecular formula C18H24O2C_{18}H_{24}O_{2} and a molecular weight of approximately 284.39 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a naphthalene core substituted with a cyclohexylethoxy group, which may influence its interactions with biological targets.

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that derivatives of naphthalene can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of naphthalene derivatives, compounds were tested against colorectal cancer cell lines HCT116 and SW480. The results indicated that certain derivatives demonstrated a growth inhibition with GI50 values ranging from 0.09 to 3.10 μM, highlighting their potential as anticancer agents .

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways associated with cancer progression. The following pathways have been implicated:

  • p53-MDM2 Interaction : Some studies suggest that naphthalene derivatives may act as inhibitors of the p53-MDM2 interaction, leading to increased levels of p53 and subsequent apoptosis in cancer cells .
  • Cell Cycle Regulation : Compounds have been shown to induce cell cycle arrest at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation .

Other Biological Activities

Beyond anticancer effects, naphthalene derivatives are also noted for their anti-inflammatory , antioxidant , and antimicrobial properties. These activities are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications in the cyclohexyl group or the naphthalene core can enhance or reduce activity:

ModificationEffect on Activity
Increased hydrophobicityEnhanced membrane permeability
Altered substituents on naphthaleneVariation in receptor binding affinity

In Silico Studies

Computational studies have been employed to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These studies suggest favorable profiles for oral bioavailability and low toxicity .

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